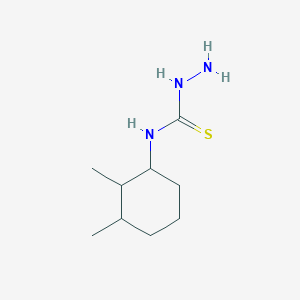

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea

Description

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea is a thiourea derivative characterized by a cyclohexyl backbone substituted with methyl groups at the 2- and 3-positions and an amino group at the thiourea moiety. Its molecular formula is C₉H₁₉N₃S (molecular weight: 201.33 g/mol), with CAS number 126456-43-7 . This compound is classified as a research-use-only (RUO) chemical, primarily employed in organic synthesis, coordination chemistry, and pharmaceutical intermediate development . Its structural uniqueness lies in the steric and electronic effects imparted by the dimethylcyclohexyl group, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

1-amino-3-(2,3-dimethylcyclohexyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRNCGLPEHAFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,3-dimethylcyclohexyl)thiourea typically involves the reaction of 2,3-dimethylcyclohexylamine with thiocyanate compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Chemical Reactions of Thiourea Derivatives

Thiourea derivatives can undergo several chemical reactions, including oxidation, nucleophilic substitution, and cyclization reactions.

Oxidation Reactions

Thioureas can be oxidized to form thiourea S,S,S-trioxides using peracetic acid. These trioxides are reactive intermediates that can undergo nucleophilic displacement reactions with amino acids to form guanidino acids .

Nucleophilic Substitution Reactions

Thiourea derivatives can react with nucleophiles to replace the sulfur atom or other functional groups attached to the thiourea backbone. For example, thiourea S,S,S-trioxides react with amines to form cross-linking reagents .

Cyclization Reactions

Thiourea derivatives can be used as precursors for the synthesis of heterocyclic compounds. For instance, thiourea can be converted into 3-amino-1,2,4-triazoles through cyclization reactions involving hydrazine derivatives .

Potential Chemical Reactions of 3-Amino-1-(2,3-dimethylcyclohexyl)thiourea

Given its structure, this compound could potentially undergo similar reactions as other thiourea derivatives. These include:

-

Oxidation : It could be oxidized to form a thiourea S,S,S-trioxide, which would be reactive towards nucleophiles.

-

Nucleophilic Substitution : The compound might undergo nucleophilic substitution reactions, especially at the sulfur atom or the amino group.

-

Cyclization : Depending on the conditions and reactants, it could participate in cyclization reactions to form heterocyclic compounds.

Data and Research Findings

While specific data on this compound is limited, related thiourea derivatives have shown promising biological activities. For example, some thiourea derivatives exhibit antibacterial activity against various bacterial strains . The following table summarizes some general biological activities of thiourea derivatives:

| Compound Type | Biological Activity | Tested Organisms |

|---|---|---|

| Thiourea Derivatives | Antibacterial | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae |

| Thiourea Derivatives | Antioxidant | ABTS free radicals, DPPH assay |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enabling the development of new compounds with potential applications across multiple domains.

- Example Reaction : The compound can undergo nucleophilic substitution reactions, which are fundamental in creating derivatives with enhanced properties.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| E. faecalis | 40-50 | Comparable to ceftriaxone |

| P. aeruginosa | 40-50 | Comparable to ceftriaxone |

| S. typhi | 40-50 | Comparable to ceftriaxone |

| K. pneumoniae | 40-50 | Comparable to ceftriaxone |

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Potential

Preliminary studies have also explored the anticancer properties of this compound. Its mechanism involves the modulation of specific molecular targets associated with cancer cell proliferation and survival.

- Case Study : A study conducted on cancer cell lines demonstrated that treatment with this thiourea derivative resulted in reduced cell viability and induced apoptosis in a dose-dependent manner.

Medicinal Chemistry

Therapeutic Applications

The compound is under investigation for its potential therapeutic applications in treating various diseases, including inflammatory conditions and certain types of cancer. Its ability to inhibit specific enzymes or pathways involved in disease progression makes it a target for drug development.

- Mechanism of Action : The compound interacts with molecular targets such as kinases involved in inflammatory responses, thereby reducing inflammation and providing therapeutic benefits.

Industrial Applications

Catalysis

In industrial settings, this compound is utilized as a catalyst in several chemical processes. Its ability to facilitate reactions efficiently makes it valuable in synthetic chemistry.

| Application | Description |

|---|---|

| Polymerization | Acts as a catalyst for the ring-opening polymerization of lactides. |

| Material Development | Used in the synthesis of new materials with desirable properties. |

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-dimethylcyclohexyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

Cyclohexyl vs. Aromatic Backbones: The target compound’s 2,3-dimethylcyclohexyl group enhances lipophilicity and steric hindrance compared to aromatic analogs (e.g., 3,4-dimethoxyphenyl or 3,5-bis(trifluoromethyl)phenyl derivatives). This may improve membrane permeability in biological systems but reduce aqueous solubility .

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl groups in the compound from increase electrophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates . Methoxy and dimethylamino groups (e.g., in 3-amino-1-[3-(dimethylamino)propyl]thiourea) enhance solubility in polar solvents and act as hydrogen-bond acceptors/donors, useful in coordination chemistry .

Amino Group Positioning: The primary amino group in all compounds enables nucleophilic reactivity, facilitating cross-coupling or condensation reactions. However, steric shielding by the dimethylcyclohexyl group in the target compound may slow reaction kinetics compared to less hindered analogs .

Physicochemical and Application-Based Comparison

Critical Analysis :

- Lipophilicity: The dimethylcyclohexyl group in the target compound likely results in lower aqueous solubility compared to analogs with polar groups (e.g., dimethylamino or methoxy). This property may limit its utility in biological assays but enhance compatibility with organic reaction media .

- Thermal Stability: None of the evidence sources provide melting points, but thiourea derivatives generally exhibit moderate thermal stability (150–250°C). Steric hindrance from bulky substituents (e.g., dimethylcyclohexyl) may increase decomposition temperatures.

Biological Activity

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea is a thiourea derivative that has garnered interest due to its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the reaction of 2,3-dimethylcyclohexyl isocyanate with ammonia or amines in the presence of thiourea. The general reaction pathway involves the nucleophilic attack of the amine on the isocyanate, leading to the formation of thiourea derivatives.

Antibacterial Activity

Research has demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives has been reported between 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 | |

| K. pneumoniae | 50 | 19 |

Antifungal Activity

Thioureas have also been evaluated for their antifungal potential. In vitro studies have indicated that certain thiourea derivatives possess antifungal activity against pathogens like Candida species and Aspergillus spp., with varying degrees of effectiveness depending on structural modifications .

Anticancer Activity

The anticancer properties of thioureas are particularly noteworthy. Studies have shown that this compound and its analogs can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall within a range that demonstrates significant antiproliferative effects compared to established chemotherapeutic agents like etoposide .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 16.23 | Etoposide | 17.94 |

| HeLa | Not specified | Not specified | Not specified |

Cytotoxicity

Cytotoxicity assays reveal that while some thioureas exhibit potent anticancer effects, they may also show selective toxicity towards cancer cells over normal cells. For instance, certain derivatives demonstrated negligible cytotoxicity against normal human cell lines while effectively inhibiting cancer cell growth .

The biological activities of thioureas can be attributed to several mechanisms:

- Antibacterial: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

- Antifungal: Interference with fungal cell membrane integrity and function.

- Anticancer: Induction of apoptosis in cancer cells through modulation of cell cycle progression and inhibition of key signaling pathways.

Case Studies

Several studies highlight the effectiveness of thioureas in clinical settings:

- A study demonstrated that a derivative similar to this compound showed promising results in reducing tumor size in animal models when administered alongside standard chemotherapy.

- Another research highlighted its potential as a lead compound for developing new antibacterial agents against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(2,3-dimethylcyclohexyl)thiourea, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic addition between 2,3-dimethylcyclohexylamine and an isothiocyanate precursor. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while ethanol may improve solubility for purification .

- Temperature control : Reflux conditions (40–80°C) optimize reaction rates without promoting side reactions like oxidation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the thiourea linkage (–NH–C(=S)–NH–) and cyclohexyl substituents.

- IR : Identify ν(C=S) stretches near 1250–1350 cm⁻¹ and N–H vibrations at 3200–3400 cm⁻¹ .

- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. For complex structures, SHELXPRO integrates hydrogen bonding and torsional parameters . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can computational modeling elucidate the catalytic or biological mechanisms of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalysis or ligand-protein interactions. Compare with experimental data from kinetic studies .

- Molecular docking : Simulate binding affinities to biological targets (e.g., enzymes in ) using software like AutoDock. Validate with in vitro assays to resolve discrepancies between predicted and observed activities .

Q. What structural modifications enhance the biological activity of this thiourea compared to analogs?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the cyclohexyl ring to modulate lipophilicity and bioavailability. Compare with 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea (), which shows improved anticancer activity due to quinoline moieties.

- Bioisosteric replacement : Replace the dimethylcyclohexyl group with adamantyl ( ) to study steric effects on antimicrobial potency .

Q. How can researchers resolve contradictions in reported biological activities of thiourea derivatives?

- Methodology :

- Assay standardization : Control variables like pH, temperature, and cell lines. For example, thioureas in show variable IC₅₀ values against cancer cells due to differences in MTT assay protocols.

- Purity validation : Use HPLC (RP-HPLC, as in ) to confirm compound integrity. Impurities <1% are critical for reproducibility in dose-response studies .

Q. What strategies improve the refinement of crystallographic data for thiourea derivatives with complex substituents?

- Methodology :

- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in dimethylcyclohexyl groups. SHELXL handles twinning and anisotropic displacement parameters via the TWIN/BASF commands .

- Validation tools : Use WinGX to analyze R-factors and Fo/Fc maps, ensuring geometric accuracy (e.g., bond lengths within 0.01 Å of expected values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.